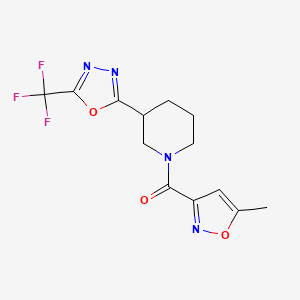
(5-Methylisoxazol-3-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methylisoxazol-3-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13F3N4O3 and its molecular weight is 330.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Methylisoxazol-3-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , with CAS number 1396852-76-8 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H13F3N4O3, with a molecular weight of 330.26 g/mol . The structure features a piperidine ring substituted with a trifluoromethyl oxadiazole and an isoxazole moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 1396852-76-8 |
| Molecular Formula | C₁₃H₁₃F₃N₄O₃ |
| Molecular Weight | 330.26 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the isoxazole ring through the reaction of hydroxylamine with β-keto esters, followed by the introduction of the trifluoromethyl group via electrophilic substitution reactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, research on related compounds has shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Another area of interest is the antitumor activity associated with compounds containing oxadiazole and isoxazole moieties. A study demonstrated that similar structures could induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The compound's ability to modulate enzyme activity involved in cancer progression suggests potential therapeutic applications in oncology.
Case Studies
- Antimicrobial Screening : A study evaluated the antibacterial activity of a series of isoxazole derivatives, including those structurally related to our compound. The results indicated a dose-dependent inhibition against multiple bacterial strains, showcasing the potential for development as an antimicrobial agent .
- Antitumor Mechanism Investigation : Research focused on the antitumor effects of oxadiazole-containing compounds revealed that these substances could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . These findings highlight the importance of further exploration into the mechanisms underlying these effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways critical for microbial growth or cancer cell survival.
- Cell Membrane Interaction : The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O3/c1-7-5-9(19-23-7)11(21)20-4-2-3-8(6-20)10-17-18-12(22-10)13(14,15)16/h5,8H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPPMHDYJWOXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














